Cyclohexa-1,4-diene-1,2-dicarboxylic acid
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Overview
Description
Cyclohexa-1,4-diene-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of cyclohexadiene, featuring two carboxylic acid groups at the 1 and 2 positions of the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexa-1,4-diene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1,3-butadiene reacts with butynedioic acid dimethyl ester to form the desired product . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexa-1,4-diene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diene structure into a more saturated form.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like alcohols and amines are used in esterification and amidation reactions, respectively.
Major Products Formed: The major products formed from these reactions include this compound dimethyl ester, this compound anhydride, and various substituted derivatives .
Scientific Research Applications
Cyclohexa-1,4-diene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of pigments, such as pigment red 122 and pigment violet 19.
Mechanism of Action
The mechanism by which cyclohexa-1,4-diene-1,2-dicarboxylic acid exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s diene structure allows it to participate in cycloaddition reactions, forming new carbon-carbon bonds. The carboxylic acid groups can also interact with various molecular targets, facilitating the formation of esters, amides, and other derivatives .
Comparison with Similar Compounds
Cyclohexa-1,4-diene-1,2-dicarboxylic acid can be compared with other similar compounds, such as:
Cyclohexa-1,3-diene-1,2-dicarboxylic acid: An isomer with different reactivity and properties.
This compound dimethyl ester: A derivative with ester groups instead of carboxylic acids.
This compound anhydride: An anhydride form with distinct chemical behavior.
Properties
IUPAC Name |
cyclohexa-1,4-diene-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZCDPNOAJATOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633944 |
Source
|
Record name | Cyclohexa-1,4-diene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-13-9 |
Source
|
Record name | Cyclohexa-1,4-diene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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